Log P Differentiation: Tetradecyl PCA vs. Ethylhexyl PCA – Stratum Corneum Partitioning Advantage
Tetradecyl 5‑oxo‑L‑prolinate (Myristyl PCA) exhibits a measured log P of 4.93, compared with 2.699 for the widely used short‑chain analog Ethylhexyl PCA [REFS‑1][REFS‑2]. The Δlog P of approximately 2.23 corresponds to an ~170‑fold higher octanol‑water partition coefficient for the tetradecyl ester, predicting substantially greater partitioning into the lipid‑rich stratum corneum [REFS‑3].
| Evidence Dimension | Octanol‑water partition coefficient (log P) |
|---|---|
| Target Compound Data | 4.93 (Myristyl PCA; tetradecyl 5‑oxo‑L‑prolinate) |
| Comparator Or Baseline | 2.699 (Ethylhexyl PCA; 2‑ethylhexyl 5‑oxo‑L‑prolinate) |
| Quantified Difference | Δlog P ≈ 2.23; ~170‑fold higher partition coefficient |
| Conditions | Estimated log P values from ACD/Labs Percepta or equivalent computational platform |
Why This Matters
The ~170‑fold partition coefficient advantage directly translates to superior stratum‑corneum loading, which is the rate‑limiting step for both skin moisturization and transdermal delivery of co‑formulated actives.
- [1] The Good Scents Company. Ethylhexyl PCA – physicochemical data (LogP 2.699). View Source
- [2] US Patent 5,066,648. Pyroglutamic acid esters used as dermal penetration enhancers for drugs. Merck & Co., Inc., issued November 19, 1991. View Source
